2-Nitrobutane

Catalog No.
S562944
CAS No.
600-24-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobutane

CAS Number

600-24-8

Product Name

2-Nitrobutane

IUPAC Name

2-nitrobutane

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3

InChI Key

SUGZATOHBPXTDV-UHFFFAOYSA-N

SMILES

CCC(C)[N+](=O)[O-]

Synonyms

2-Nitrobutane, butane, 2-nitro

Canonical SMILES

CCC(C)[N+](=O)[O-]

Organic Chemistry Studies

  • Understanding reaction mechanisms

    Due to the presence of the reactive nitro group (NO2), 2-nitrobutane can be used as a substrate to study various organic reactions. Scientists can investigate how the nitro group influences reaction rates, product selectivity, and reaction pathways. This knowledge helps refine reaction models and develop new synthetic methods for other nitroalkanes [].

  • Nitro reduction studies

    The nitro group can be reduced to an amine group (NH2) using various catalysts and reagents. 2-Nitrobutane serves as a model compound for studying the efficiency and selectivity of different reduction methods. This research is crucial for the synthesis of various amines, which are important building blocks in pharmaceuticals and other functional molecules [].

Material Science Research

  • Solvent properties

    -Nitrobutane possesses interesting solvent properties due to its polarity and mild hydrogen bonding capabilities. Researchers can utilize it as a solvent for dissolving polar and non-polar materials. Studies on its solvation behavior with various polymers and inorganic materials can contribute to the development of new coatings, adhesives, and other functional materials.

  • Crystallization studies

    -Nitrobutane can be used as a solvent for crystallizing other organic compounds. Its ability to form hydrogen bonds with some molecules can promote crystal growth and improve crystal quality. This application is valuable for purifying and characterizing new organic materials.

2-Nitrobutane is an organic compound with the molecular formula C₄H₉NO₂. It is classified as a nitroalkane, specifically a secondary nitro compound, where a nitro group (-NO₂) is attached to the second carbon of a butane chain. The compound appears as a colorless liquid with a distinct odor and is known for its relatively low boiling point of approximately 412.8 K (139.7 °C) and melting point of around 412.65 K (139.5 °C) .

2-Nitrobutane is utilized in various chemical processes and serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in a range of

Due to the presence of the nitro group:

  • Nucleophilic Substitution Reactions: The nitro group can act as a leaving group under certain conditions, allowing nucleophiles to attack the carbon atom bonded to the nitro group.
  • Reduction Reactions: 2-Nitrobutane can be reduced to form primary amines when treated with reducing agents such as lithium aluminum hydride .
  • Electrophilic Substitution: Although less common, 2-nitrobutane can participate in electrophilic substitution reactions, particularly when activated by other functional groups .

The biological activity of 2-nitrobutane has been studied primarily in the context of its potential toxicity and carcinogenicity. It is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer due to its presence in tobacco smoke and its effects observed in animal studies . The compound may also exhibit mutagenic properties, necessitating caution during handling and exposure.

2-Nitrobutane can be synthesized through several methods:

  • Nitration of Butane: The most common method involves the vapor-phase nitration of butane at high temperatures, resulting in a mixture that includes 2-nitrobutane along with other isomers .
  • Alkyl Halide Reaction: Another approach involves reacting alkyl halides with sodium nitrite in the presence of a solvent such as dimethylformamide or dimethylsulfoxide .
  • Hydroxylamine Derivatives: Hydroxylamine derivatives can also be used to synthesize nitroalkanes through controlled reactions .

2-NitrobutaneC₄H₉NO₂Second CarbonSolvent, organic synthesis1-NitrobutaneC₄H₉NO₂First CarbonSolvent, fuel additive3-NitrobutaneC₄H₉NO₂Third CarbonLess common applicationsNitromethaneCH₃NO₂First CarbonSolvent, fuel additive

Each of these compounds exhibits unique properties and applications based on their structural differences and positions of functional groups. Understanding these distinctions is crucial for selecting appropriate materials for specific chemical processes or applications.

Research on the interactions of 2-nitrobutane focuses on its reactivity with biological systems and other chemical compounds. Studies indicate that exposure can lead to significant biological effects, including potential mutagenicity . Additionally, interactions with various solvents and reagents are critical for understanding its behavior in chemical processes.

Several compounds share structural similarities with 2-nitrobutane, including:

  • 1-Nitrobutane: This compound features a nitro group at the first carbon position. Unlike 2-nitrobutane, it tends to exhibit different reactivity patterns due to its primary nature.
  • 3-Nitrobutane: With the nitro group at the third carbon position, this compound displays distinct physical properties and reactivity compared to 2-nitrobutane.
  • Nitromethane: A simpler structure with only one carbon atom, nitromethane is often used as a solvent and fuel additive but lacks some of the complex reactivity seen in longer-chain nitroalkanes.

Comparison Table

CompoundMolecular FormulaNitro Group PositionKey

Catalytic Nitration of Butane: Mechanisms and Efficiency

Catalytic nitration methodologies have significantly advanced the efficiency and selectivity of butane conversion to 2-nitrobutane through the implementation of various heterogeneous and homogeneous catalyst systems [9] [10]. Metal oxide catalysts, particularly vanadium pentoxide and molybdenum trioxide, have demonstrated improved selectivity over non-catalytic processes when employed in butane nitration reactions at temperatures ranging from 200 to 300 degrees Celsius [19]. These catalysts facilitate the formation of nitroalkanes through enhanced activation of nitric acid while reducing unwanted oxidation pathways that typically plague thermal nitration processes.

Zeolite-based catalysts, specifically hydrogen-form ZSM-5, have shown remarkable shape-selective properties in butane nitration reactions [3]. Research demonstrates that these microporous aluminosilicate materials can provide enhanced selectivity for specific nitrobutane isomers through molecular sieving effects, with yields ranging from 40 to 60 percent under optimized conditions at temperatures between 150 and 250 degrees Celsius under pressure [3]. The mechanism involves initial acid-catalyzed activation of nitric acid within the zeolite pores, followed by controlled access of butane molecules to active nitration sites.

Heteropolyacid catalysts represent another significant advancement in catalytic butane nitration, with phosphotungstic acid (H₃PW₁₂O₄₀) demonstrating high catalytic activity for nitroalkane formation [20]. These polyoxometalate compounds exhibit dual functionality, providing both Brønsted acid sites for nitric acid activation and redox centers for controlled oxidation processes [20]. Under optimized conditions at temperatures between 150 and 200 degrees Celsius, heteropolyacid-catalyzed nitration achieves yields of 35 to 55 percent with improved selectivity compared to non-catalytic processes.

The mechanism of catalytic butane nitration involves multiple pathways depending on the catalyst type employed [19]. For metal oxide catalysts, the process typically begins with adsorption and activation of nitric acid on metal centers, forming surface-bound nitronium-like species [10]. Subsequent interaction with butane molecules leads to hydrogen abstraction and nitro group insertion, with the catalyst facilitating both the initial activation step and product desorption [10]. Zeolite catalysts operate through confined space effects, where the restricted pore environment influences reaction selectivity by controlling molecular orientations and transition state geometries.

Supported nitrite catalysts have emerged as promising alternatives for butane nitration under milder conditions [7]. These systems utilize nitrite salts supported on various solid matrices, enabling nitration reactions at temperatures between 100 and 150 degrees Celsius with yields reaching 50 to 70 percent [7]. The mechanism involves in-situ generation of nitrosating species from supported nitrites, which subsequently react with butane through radical or ionic pathways depending on reaction conditions.

Catalyst TypeReaction ConditionsYield (%)AdvantagesDisadvantages
Metal oxides (V₂O₅, MoO₃)Alkane + HNO₃, 200-300°C30-45Improved selectivity over non-catalyticCatalyst deactivation, side reactions
Zeolites (H-ZSM-5)Alkane + HNO₃, 150-250°C, pressure40-60Shape-selective nitration, reduced byproductsComplex preparation, limited substrate scope
Metal nitratesAlkane + HNO₃, metal nitrate, 180°C25-40Lower temperature than vapor phaseModerate yields, catalyst leaching
HeteropolyacidsAlkane + HNO₃, H₃PW₁₂O₄₀, 150-200°C35-55High activity, reusable catalystExpensive catalyst, sensitivity to water
Supported nitrite catalystsAlkane + supported nitrite, 100-150°C50-70Mild conditions, good selectivityLimited to specific substrates

Catalyst deactivation mechanisms in butane nitration systems primarily involve coke formation and active site poisoning [9]. Metal oxide catalysts suffer from gradual deactivation through carbon deposition and structural changes induced by the harsh nitration environment [9]. Zeolite catalysts experience pore blockage and framework dealumination under prolonged exposure to nitric acid at elevated temperatures [3]. Understanding these deactivation pathways has led to the development of regeneration protocols and catalyst modification strategies to extend operational lifetimes.

Continuous-Flow Synthesis and Process Optimization

Continuous-flow synthesis has revolutionized 2-nitrobutane production through enhanced process control, improved safety profiles, and superior heat and mass transfer characteristics compared to traditional batch methodologies [6] [21] [22]. Microreactor technology represents the most advanced approach to continuous-flow nitration, utilizing channel dimensions in the micrometer to millimeter range to achieve exceptional surface-area-to-volume ratios [25]. These systems enable precise temperature control and rapid mixing, critical factors for managing the highly exothermic nature of nitration reactions while maintaining product selectivity [25].

Research by Pandey and Vijaya Anand demonstrated successful implementation of continuous-flow microreactors for nitroalkane synthesis, achieving yields ranging from 70 to 95 percent with residence times between 1 and 5 minutes [6]. The microreactor approach provides significant advantages over batch processes, including reduced reaction times, improved yield consistency, and enhanced safety through better thermal management [6]. Their work specifically showed that continuous-flow conditions prevented retro-vinylogous Michael-type reactions that typically reduce yields in batch processes [6].

Tubular flow reactors represent scalable alternatives to microreactors for industrial 2-nitrobutane production, offering moderate heat transfer capabilities with residence times ranging from 5 to 20 minutes [22]. Studies on continuous-flow nitration of xylene compounds demonstrated that tubular reactors can achieve yields between 60 and 85 percent while maintaining continuous production capabilities [22]. The key advantage of tubular systems lies in their scalability and reduced complexity compared to microreactor networks [22].

Fused salt reactors have shown particular promise for vapor-phase butane nitration under continuous-flow conditions [9]. Research conducted at elevated temperatures between 745 and 805 degrees Fahrenheit demonstrated successful continuous nitration with nitroparaffin yields per pass ranging from 60.2 to 82.0 percent based on hydrocarbon consumed [9]. The fused salt medium provides excellent heat dissipation capabilities, enabling stable operation of highly exothermic nitration reactions while maintaining consistent product distributions [9].

Process optimization in continuous-flow nitration systems involves careful control of multiple variables including temperature, residence time, reactant ratios, and flow rates [22] [23]. Studies on continuous-flow nitration processes have identified optimal temperature ranges between 200 and 250 degrees Celsius for achieving maximum 2-nitrobutane yields while minimizing unwanted side reactions [23]. Residence time optimization typically involves balancing conversion efficiency against selectivity, with shorter residence times favoring selectivity and longer times promoting higher conversion rates [22].

Advanced flow reactor designs incorporate structured mixing elements to enhance mass transfer between reactant phases [25]. Research has demonstrated that proper mixing design can significantly impact product distribution and yield, with optimized systems achieving 2-nitrobutane selectivities of 70 to 85 percent [25]. The integration of micromixers with continuous-flow reactors has proven particularly effective for managing the rapid kinetics of nitration reactions [25].

Reactor TypeProcess ParametersYield (%)AdvantagesLimitations
MicroreactorResidence time: 1-5 min, high surface-to-volume ratio70-95Excellent heat/mass transfer, precise control, safer operationScaling challenges, potential clogging
Tubular flow reactorResidence time: 5-20 min, moderate heat transfer60-85Scalable, continuous production, reduced wasteLess efficient mixing than microreactors
Fused salt reactorResidence time: 10-30 min, excellent heat dissipation60-80Good heat control, handles exothermic reactionsComplex setup, material compatibility issues
Corning Advanced-Flow ReactorResidence time: 2-10 min, structured mixing75-94High throughput, excellent mixing, commercial scaleHigh capital cost, complex operation
Oscillatory flow reactorResidence time: 5-15 min, enhanced mixing65-85Enhanced mixing, reduced cloggingComplex fluid dynamics, maintenance

Scale-up considerations for continuous-flow nitration processes require careful attention to heat transfer limitations and mixing efficiency [22] [23]. Successful industrial implementation demands robust reactor designs capable of handling corrosive nitration environments while maintaining consistent product quality [22]. Recent developments in corrosion-resistant materials and advanced process control systems have enabled commercial-scale continuous-flow nitration with throughputs exceeding 800 grams per hour [22] [23].

Green Chemistry Approaches in Nitroalkane Production

Green chemistry principles have driven significant innovations in 2-nitrobutane synthesis, focusing on waste reduction, energy efficiency, and the elimination of hazardous solvents and reagents [16] [17] [18]. Solvent-free nitration methodologies represent a major advancement in sustainable nitroalkane production, eliminating the need for organic solvents while reducing waste generation and environmental impact [18]. Research has demonstrated successful solvent-free nitration of various aromatic compounds using neat reaction conditions with solid supports at temperatures between 80 and 120 degrees Celsius, achieving yields of 60 to 85 percent [18].

Microwave-assisted nitration has emerged as an energy-efficient alternative to conventional heating methods, dramatically reducing reaction times while maintaining high product yields [17]. Studies utilizing calcium nitrate and acetic acid as nitrating agents under microwave irradiation achieved complete nitration in reaction times as short as 1 minute with yields reaching 89 percent [17]. This methodology offers significant advantages including rapid reaction rates, energy efficiency, and reduced formation of unwanted byproducts compared to traditional thermal processes [17].

Electrochemical nitration approaches represent cutting-edge green chemistry innovations for nitroalkane synthesis [16]. These methodologies utilize electric current as the primary driving force for nitration reactions, eliminating the need for chemical oxidants and reducing waste generation [16]. Research has shown that electrochemical processes can achieve yields of 50 to 75 percent under ambient temperature conditions while offering the potential for renewable energy integration through photovoltaic or wind power sources [16].

Ionic liquid-mediated nitration systems provide recyclable reaction media that significantly reduce environmental impact compared to conventional organic solvents [20]. These systems utilize ionic liquids as both solvents and catalysts for nitration reactions, achieving yields between 65 and 85 percent at moderate temperatures between 50 and 80 degrees Celsius [20]. The primary advantages include complete recyclability of the ionic liquid medium, reduced waste generation, and improved reaction selectivity [20].

Biocatalytic approaches to nitroalkane synthesis represent the ultimate expression of green chemistry principles, utilizing enzyme catalysis under mild conditions [15]. Research on horseradish peroxidase-catalyzed nitration systems has demonstrated successful nitration of aromatic substrates at ambient temperature and neutral pH conditions [15]. While current biocatalytic methods achieve moderate yields of 40 to 70 percent, they offer exceptional selectivity and complete biodegradability of catalytic components [15].

Supported catalyst systems have been developed to enhance the sustainability of nitroalkane production through catalyst recyclability and reduced waste generation [7]. These systems utilize solid-supported nitrite catalysts that enable easy separation and reuse, significantly reducing catalyst waste and improving process economics [7]. Research has demonstrated that supported nitrite systems can maintain catalytic activity through multiple reaction cycles while achieving yields comparable to homogeneous systems [7].

MethodReaction ConditionsYield (%)Environmental BenefitsLimitations
Solvent-free nitrationNeat conditions, solid support, 80-120°C60-85No solvent waste, reduced energyLimited substrate scope, heat control
Microwave-assisted nitrationMicrowave irradiation, 1-5 min, 100-150°C70-90Rapid reaction, energy efficient, reduced wasteScale-up challenges, equipment cost
Electrochemical nitrationElectrochemical cell, ambient temperature50-75No chemical oxidants, renewable electricityLimited to specific substrates, electrode fouling
Ionic liquid-mediated nitrationIonic liquid, HNO₃, 50-80°C65-85Recyclable medium, reduced wasteIonic liquid cost, purification challenges
Biocatalytic nitrationEnzyme catalysis, mild conditions, 20-40°C40-70Mild conditions, high selectivity, biodegradable catalystLimited substrate scope, low productivity

Process intensification strategies in green nitroalkane synthesis focus on maximizing atom economy and minimizing energy consumption [16] [20]. Advanced reactor designs incorporating renewable energy sources and closed-loop solvent recycling systems have demonstrated significant improvements in overall process sustainability [16]. Life cycle assessment studies indicate that green chemistry approaches to nitroalkane production can reduce environmental impact by 50 to 80 percent compared to traditional methodologies [16].

The integration of continuous-flow processing with green chemistry principles has yielded particularly promising results for sustainable 2-nitrobutane production [13] [25]. These hybrid approaches combine the process intensification benefits of flow chemistry with the environmental advantages of green methodologies, achieving both high efficiency and reduced environmental impact [13] [25]. Future developments in this area focus on the complete elimination of hazardous reagents while maintaining industrial-scale production capabilities [13].

MethodYield of 2-Nitrobutane (%)Selectivity (%)By-products
Vapor-phase nitration of butane36-5140-60Nitromethane, nitroethane, 1-nitropropane, 1-nitrobutane, etc.
Liquid-phase nitration of butane15-2520-30Polynitro compounds, oxidation products
Nitronium salt method40-6050-70Other nitrobutane isomers, C-C bond cleavage products
Continuous-flow microreactor60-8070-85Other nitrobutane isomers, minimal oxidation products
Catalytic nitration (metal oxide)30-4545-65Other nitrobutane isomers, oxidation products

XLogP3

1.2

Boiling Point

139.5 °C

LogP

1.2 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.79 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

600-24-8

Wikipedia

2-nitrobutane

Dates

Last modified: 04-14-2024

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